![molecular formula C13H18ClN3 B11862229 (S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine](/img/structure/B11862229.png)
(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine is a compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a small molecule agonist of the human glucagon-like peptide-1 (GLP-1) receptor . Activation of the GLP-1 receptor has significant therapeutic implications, particularly in the treatment of type 2 diabetes mellitus and obesity .
Preparation Methods
The synthesis of (S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine involves several steps. One common synthetic route includes the annulation of the cyclopentane ring and the four-membered ring . The process typically employs readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying the GLP-1 receptor and its role in metabolic processes . In medicine, it has potential therapeutic applications for treating type 2 diabetes mellitus and obesity by stimulating insulin release, lowering plasma glucose levels, delaying gastric emptying, increasing satiety, and suppressing food intake .
Mechanism of Action
The mechanism of action of (S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine involves the activation of the GLP-1 receptor . This activation stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, suppresses food intake, and promotes weight loss in humans . The molecular targets and pathways involved include the GLP-1 receptor and downstream signaling pathways that regulate insulin secretion and glucose metabolism .
Comparison with Similar Compounds
(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine is unique compared to other similar compounds due to its specific structure and potent agonistic activity on the GLP-1 receptor . Similar compounds include other GLP-1 receptor agonists such as danuglipron and benzyloxypyrimidine derivatives . These compounds share similar therapeutic effects but differ in their chemical structures and pharmacokinetic properties .
Properties
Molecular Formula |
C13H18ClN3 |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-[[(7S)-6-azaspiro[2.5]octan-7-yl]methyl]-5-chloropyridin-2-amine |
InChI |
InChI=1S/C13H18ClN3/c14-10-1-2-12(16-8-10)17-9-11-7-13(3-4-13)5-6-15-11/h1-2,8,11,15H,3-7,9H2,(H,16,17)/t11-/m0/s1 |
InChI Key |
XIACIAHMTMZOFJ-NSHDSACASA-N |
Isomeric SMILES |
C1CC12CCN[C@@H](C2)CNC3=NC=C(C=C3)Cl |
Canonical SMILES |
C1CC12CCNC(C2)CNC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


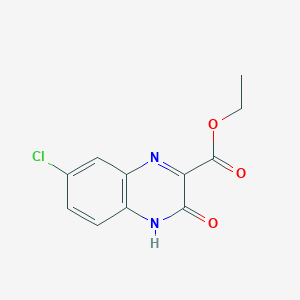


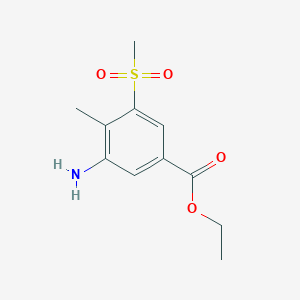
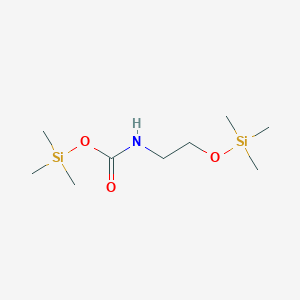
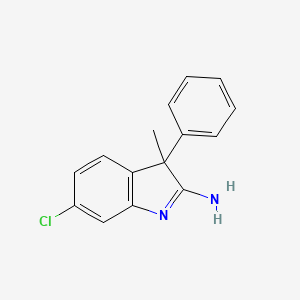
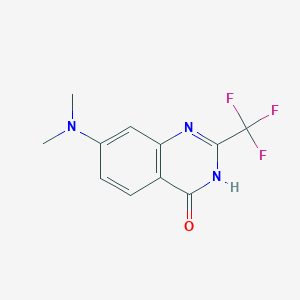

![8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11862201.png)

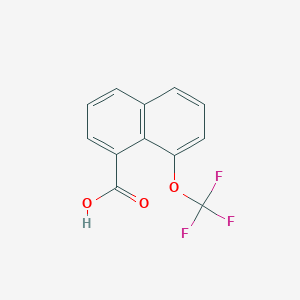
![2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11862215.png)


